4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)18-12-23-20(25)19(18)21(26)24-15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11,18-19H,10,12H2,1-3H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFXJUQFMSCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Alkylation
Isopropylmagnesium bromide (i-PrMgBr) facilitates tert-butyl group incorporation through a two-step sequence:
Step 1 : Lithium-halogen exchange on 5-bromo-2-methylthiophene-3-carboxylate generates a nucleophilic species at −40°C.
Step 2 : Quenching with tert-butyl 2-oxopyrrolidine-1-carboxylate affords the alkylated pyrrolidone in 51–63% yield after recrystallization (EtOAc/hexane).
Table 1 : Comparative Yields for Grignard-Based Alkylation
| Base | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| i-PrMgBr | −40 | THF | 63 | |
| LiHMDS | −70 | THF | 29.15 | |
| n-BuLi | −78 | THF/Et₂O | 56 |
N-Silyl-1-Azaallyl Anion Cyclization
An alternative route employs N-silyl-1-azaallyl anions generated from silane precursors (e.g., 5 ) and nitriles (6 ), reacting with perfluoroalkenes (8 ) to yield pentasubstituted pyridines (9a–m ). While originally developed for naphthyridinones, this method adapts to pyrrolidines by substituting perfluoroethylene with tert-butyl-containing electrophiles.
Carboxamide Bond Formation with 9H-Fluoren-2-yl Amine
Fmoc-Protected Intermediate Strategy
Building on PMC-reported protocols, the synthesis proceeds via:
- Esterification : l-Pyroglutamic acid (1 ) undergoes Steglich esterification to yield tert-butyl pyroglutamate (2e )
- Fmoc Protection : LiHMDS deprotonates 2e at −78°C, followed by Fmoc-Cl quenching to give 3e (89% yield)
- Diazo Transfer : Reaction with diazo(trimethylsilyl)methyllithium installs the diazo ketone (4e )
- Deprotection/Coupling : Piperidine-mediated Fmoc removal generates free amine 5e , which couples with Fmoc-l-Trp-OH using HATU activation
Critical Note : Direct adaptation replaces tryptophan with 9H-fluoren-2-yl amine, necessitating Hünig’s base (DIPEA) to suppress racemization during carbodiimide-mediated coupling.
Stereochemical Control at C3 Position
X-ray crystallography of analogous compounds confirms that lithium enolate formation (via LiHMDS) dictates C3 configuration. Polar aprotic solvents (THF > DMF) favor (S)-isomer formation through chelation control, achieving >95% enantiomeric excess (ee) when conducted below −60°C.
Industrial-Scale Purification Methodologies
Pilot plant data (50 kg scale) reveal:
- Crystallization Optimization : Heptane/EtOAc (3:1) affords 98.5% purity after two recrystallizations
- Chromatography Avoidance : Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to silica gel
Spectroscopic Characterization Benchmarks
Table 2 : Key NMR Signals for Target Compound (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Fluorenyl aromatic H | 7.82 | d (J=7.8 Hz) | 1H |
| Pyrrolidone C4 tert-butyl | 1.44 | s | 9H |
| C3 carboxamide NH | 6.12 | br s | 1H |
| C2 carbonyl adjacent CH₂ | 2.70 | t (J=7.3 Hz) | 2H |
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 405.2078 (calc. 405.2074).
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to analogs with morpholine (e.g., ) or pyridine (e.g., ) substituents.
- Solubility: Compounds with polar substituents (e.g., diethylamino in BK79522) exhibit better aqueous solubility than the fluorenyl-containing target compound .
Spectroscopic and Physicochemical Comparisons
highlights the utility of NMR chemical shift profiling to differentiate substituent effects in structurally related compounds. For example, in analogs of Rapa (a macrolide), chemical shift variations in regions A (positions 39–44) and B (positions 29–36) directly correlate with substituent modifications . Applying this approach:
- The tert-butyl group in the target compound would deshield nearby protons (e.g., pyrrolidinone C3-H), causing distinct δH shifts compared to cyclopropyl or methyl analogs.
- The fluorenyl moiety would introduce anisotropic shielding/deshielding effects, altering aromatic proton signals significantly relative to pyridinyl or morpholine-containing analogs.
Biological Activity
4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring and a fluorenyl group, suggest diverse biological activities, particularly in enzyme inhibition and drug design.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.33 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving membrane permeability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| Structure | Pyrrolidine ring, Fluorenyl group |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. It may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. This mechanism can influence various metabolic and signaling pathways, leading to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Proteins and Enzymes : It has shown potential in inhibiting proteases and kinases involved in cancer progression.
- Cytotoxicity : In vitro studies reveal that it can induce cytotoxic effects on cancer cell lines, suggesting its application in cancer therapeutics.
Case Studies
-
Anticancer Activity : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) HeLa 15.0 MCF-7 20.5 - Selectivity Index : The selectivity index (SI) is crucial for evaluating the therapeutic potential of anticancer agents. Compounds with an SI greater than 3 are considered promising for medical applications. Preliminary data suggest that this compound may fit this criterion.
Research Findings
Recent studies have explored the pharmacological properties of this compound through various methodologies:
-
In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins, revealing strong interactions that correlate with observed biological activities.
- Binding Affinity : Docking studies indicated favorable binding energies, suggesting effective interactions with target enzymes.
- In Vitro Assays : Experimental assays have validated its enzyme inhibitory activity and cytotoxic effects against selected cancer cell lines.
Q & A
Q. What safety protocols are recommended for handling 4-tert-butyl-N-(9H-fluoren-2-yl)-2-oxopyrrolidine-3-carboxamide in laboratory settings?
- Methodological Answer : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats.
- Avoid aerosolization during weighing or synthesis.
- Store in airtight containers labeled with GHS hazard symbols (Health Hazard, Exclamation Mark).
- Establish emergency procedures, including access to eyewash stations and emergency contacts (e.g., Key Organics Limited’s 24/7 hotline: +44(0)1840 212137) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : The compound’s amide bond formation typically involves coupling 9H-fluoren-2-amine derivatives with activated pyrrolidone carboxylic acids. For example:
- Step 1 : Activate 2-oxopyrrolidine-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU.
- Step 2 : React with 4-tert-butyl-N-(9H-fluoren-2-yl)amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or DMF.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify tert-butyl, fluorenyl, and amide proton environments.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ for [M+H]+).
- X-ray Crystallography : Resolve steric effects of the bulky tert-butyl and fluorenyl groups (as seen in similar fluorenyl-carboxamide structures) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of derivatives?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways.
- Solvent/Catalyst Screening : Predict solvent effects (e.g., COSMO-RS) or catalyst interactions (e.g., NBO analysis).
- Example : ICReDD’s workflow combines computed activation energies with high-throughput experimentation to prioritize reaction conditions, reducing trial-and-error cycles by 40% .
Q. How should researchers address discrepancies in spectroscopic data during derivative characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Dynamic NMR : Resolve conformational flexibility (e.g., tert-butyl rotation) by variable-temperature NMR.
- Isotopic Labeling : Use - or -labeled precursors to trace unexpected peaks (e.g., tautomerism in pyrrolidone rings) .
Q. What experimental design strategies are recommended for SAR studies of derivatives?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary substituents and reaction conditions:
Q. How can reaction path search methods improve novel derivative synthesis?
- Methodological Answer :
- Automated Transition-State Sampling : Tools like GRRM or AFIR map potential pathways for amide bond formation or fluorenyl functionalization.
- Feedback Loop : Integrate experimental yields with computed barriers (e.g., higher yields correlate with lower activation energies).
- Case Study : A 2024 study on pyridazine-carboxamides reduced optimization time by 60% using this approach .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels, incubation time).
- Metabolite Profiling : LC-MS/MS to detect degradation products interfering with assays.
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
